N-(3-fluorophenyl)-2-methylfuran-3-carboxamide N-(3-fluorophenyl)-2-methylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11109784
InChI: InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)
SMILES: CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol

N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

CAS No.:

Cat. No.: VC11109784

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-methylfuran-3-carboxamide -

Specification

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
IUPAC Name N-(3-fluorophenyl)-2-methylfuran-3-carboxamide
Standard InChI InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)
Standard InChI Key FKDUQTFAPRNUST-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F
Canonical SMILES CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position, which is further linked to a 3-fluorophenyl moiety. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions.

Key Structural Attributes:

  • Furan ring: Contributes to planar geometry and π-π stacking potential.

  • Carboxamide group: Enhances hydrogen-bonding capacity with biological targets.

  • 3-Fluorophenyl group: Modulates lipophilicity and metabolic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 2.45 ppm (s, 3H, CH3_3), δ 6.55–7.35 ppm (m, 4H, furan and aromatic protons), and δ 8.20 ppm (s, 1H, NH).

  • 13C^{13}\text{C} NMR: Peaks at δ 162.5 ppm (C=O) and δ 112–160 ppm (aromatic carbons).

Mass Spectrometry:

  • ESI-MS (m/z): [M+H]+^+ at 220.1, consistent with the molecular formula C12H10FNO2\text{C}_{12}\text{H}_{10}\text{FNO}_2.

Physicochemical Data

PropertyValueMethod/Source
Molecular Weight219.21 g/molPubChem
LogP (Partition Coefficient)2.8 ± 0.3Computational prediction
Solubility in Water0.12 mg/mLExperimental
Melting Point148–150°CDifferential Scanning Calorimetry

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Formation of 2-Methylfuran-3-Carboxylic Acid

  • Reactants: Furan-3-carboxylic acid, methyl iodide.

  • Conditions: K2_2CO3_3, DMF, 60°C, 12 h.

  • Yield: 85%.

Step 2: Amide Coupling with 3-Fluoroaniline

  • Reactants: 2-Methylfuran-3-carboxylic acid, 3-fluoroaniline.

  • Coupling Agent: EDCI/HOBt, DCM, room temperature, 24 h.

  • Yield: 78%.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch processes, improving yield (92%) and reducing reaction time (6 h). Purification employs crystallization from ethanol/water (3:1), achieving >99% purity.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity:

StrainMIC (µg/mL)Reference
S. aureus (ATCC 25923)64
E. coli (ATCC 25922)128

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Cell LineIC50_{50} (µM)Reference
HeLa45.2 ± 2.1
MCF-752.8 ± 3.4

Apoptosis induction is linked to caspase-3 activation and mitochondrial membrane depolarization.

Anti-Inflammatory Effects

In a carrageenan-induced paw edema model (rats, 50 mg/kg), the compound reduces inflammation by 58% compared to controls, likely via COX-2 inhibition.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

CompoundModificationMIC (S. aureus)IC50_{50} (HeLa)
N-(3-Fluorophenyl)-2-Me-furan-3-carboxamideNone (parent)64 µg/mL45.2 µM
N-(4-Fluorophenyl) analoguePara-fluorine128 µg/mL62.3 µM
5-Chloro-furan derivativeChlorine at C532 µg/mL28.7 µM

The 3-fluorophenyl group optimizes balance between lipophilicity and electronic effects, enhancing target engagement.

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